2-Chloro-6,7-dimethoxyquinoline
Description
Significance of Halogenated and Alkoxy-Substituted Quinoline (B57606) Scaffolds in Modern Synthetic Methodologies
Halogenated and alkoxy-substituted quinoline scaffolds are pivotal building blocks in modern organic synthesis. The presence of a halogen atom, such as chlorine, at the C2-position of the quinoline ring provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. mdpi.com The strategic placement of alkoxy groups, like the methoxy (B1213986) groups at the C6 and C7 positions, modulates the electronic properties of the quinoline ring system. These electron-donating groups can influence the reactivity of the scaffold and are often crucial for the biological activity of the final products. nih.gov
The combination of both halogen and alkoxy substituents on the quinoline core creates a versatile platform for synthetic chemists. For instance, the chlorine atom can be displaced by various nucleophiles, while the alkoxy groups can be retained or modified in subsequent synthetic steps. This differential reactivity is a powerful tool in the design and synthesis of novel compounds with tailored properties. Halogenated quinolines, in general, have been utilized in the synthesis of compounds with potential antitumor activities. nih.gov
Historical Context of Quinoline Synthesis Relevant to 2-Chloro-6,7-dimethoxyquinoline
Key historical syntheses of quinolines include:
Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org
Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. wikipedia.org
Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones. wikipedia.org
Friedländer Synthesis: This synthesis condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net
Gould-Jacobs Reaction: This reaction is particularly relevant as it builds the quinoline ring from an aniline and a malonic acid derivative, often leading to 4-hydroxyquinolines which can be subsequently converted to chloroquinolines. iipseries.orgwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgjasco.ro
The synthesis of this compound likely involves a multi-step sequence starting from a suitably substituted aniline, such as 3,4-dimethoxyaniline (B48930). A Gould-Jacobs type reaction could be employed to form a 4-hydroxy-6,7-dimethoxyquinoline intermediate, which is then chlorinated to yield the final product.
Structural Classifications and Nomenclature of Substituted Quinolines
Quinolines are classified as benzopyridines, specifically benzo[b]pyridine. wikipedia.org The numbering of the quinoline ring system is standardized by IUPAC, starting with the nitrogen atom as position 1 and proceeding around the pyridine (B92270) ring first, then continuing to the benzene (B151609) ring. youtube.comyoutube.com
Based on this nomenclature, the compound of focus is named This compound . This name precisely describes the substituents and their locations on the quinoline core:
A chloro group at position 2.
A methoxy group at position 6.
A methoxy group at position 7.
The structure features a quinoline core with a chlorine atom at the 2-position and two methoxy groups at the 6 and 7 positions.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 g/mol nih.gov |
| Appearance | Light brown powder nbinno.com |
| Melting Point | 132.0-136.0 °C nbinno.com |
Current Research Landscape and Emerging Trends for Complex Quinoline Derivatives
The field of quinoline chemistry continues to be an active area of research, driven by the quest for new therapeutic agents and functional materials. researchgate.netresearchgate.net Current research focuses on the development of more efficient and environmentally friendly synthetic methods, including C-H activation and photocatalytic reactions, to access complex quinoline derivatives. mdpi.com There is a significant emphasis on creating quinoline-based compounds with high selectivity and potency for various biological targets. nih.govresearchgate.net
Emerging trends include:
Development of Novel Catalytic Systems: The use of transition metals and organocatalysts to facilitate the regioselective functionalization of the quinoline scaffold is a major focus. mdpi.com
Green Chemistry Approaches: Microwave-assisted synthesis and the use of greener solvents and reagents are being explored to reduce the environmental impact of quinoline synthesis. jasco.ro
Hybrid Molecules: The combination of the quinoline moiety with other pharmacophores to create hybrid molecules with dual or enhanced biological activities is a growing area of interest. frontiersin.org
Applications in Materials Science: Quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
While specific research on this compound itself is often part of a larger synthetic effort, its role as a key intermediate means it is integral to the ongoing development of novel and complex quinoline-based molecules. For instance, it is a known intermediate in the synthesis of certain anticancer drugs. nbinno.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 6,7 Dimethoxyquinoline
Retrosynthetic Analysis of 2-Chloro-6,7-dimethoxyquinoline
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For this compound, the primary disconnection occurs at the carbon-chlorine bond, identifying 6,7-dimethoxyquinolin-2-one (also known as 6,7-dimethoxy-2-hydroxyquinoline) as a key precursor. This transformation falls under the category of a functional group interconversion (FGI).
Further deconstruction of the quinoline (B57606) ring itself leads to two main synthetic strategies based on the bond cleavages. One approach involves disconnecting the N1-C2 and C3-C4 bonds, suggesting a cyclization reaction of a substituted aniline (B41778) with a three-carbon component. The other major strategy involves cleaving the N1-C8a and C4-C4a bonds, pointing towards the cyclization of a substituted phenethylamine (B48288) derivative. The choice of starting materials, such as 3,4-dimethoxyacetophenone or 3,4-dimethoxyaniline (B48930), dictates the specific synthetic route to be employed.
Precursor Synthesis Strategies for the 6,7-Dimethoxyquinoline (B1600373) Core
The formation of the 6,7-dimethoxyquinoline core is a critical step in the synthesis of the target molecule. Various strategies have been developed, primarily utilizing readily available starting materials like 3,4-dimethoxyacetophenone and 3,4-dimethoxyaniline.
Routes via 3,4-Dimethoxyacetophenone Derivatives
A common and effective route to the 6,7-dimethoxyquinoline core begins with 3,4-dimethoxyacetophenone. google.comtdcommons.org This method typically involves a sequence of nitration, condensation, and reductive cyclization.
The key steps are:
Nitration: 3,4-Dimethoxyacetophenone is nitrated to introduce a nitro group at the ortho position to the acetyl group, yielding 2-nitro-4,5-dimethoxyacetophenone. google.com This reaction is usually carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures.
Condensation: The resulting nitro derivative is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. google.comtdcommons.org
Reductive Cyclization: The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the quinoline ring. This is often achieved through catalytic hydrogenation using catalysts like Raney nickel, followed by heating to promote cyclization, yielding 4-hydroxy-6,7-dimethoxyquinoline. google.com
Routes via 3,4-Dimethoxyaniline Derivatives
An alternative and widely used approach utilizes 3,4-dimethoxyaniline as the starting material. google.comchemicalbook.com This strategy often involves the Gould-Jacobs reaction or a similar cyclization process.
A typical reaction sequence is as follows:
Condensation: 3,4-Dimethoxyaniline is reacted with a suitable three-carbon synthon, such as diethyl ethoxymethylenemalonate. This condensation reaction forms a key intermediate. google.com
Thermal Cyclization: The intermediate is then heated at high temperatures, often in a high-boiling solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl), to induce cyclization and form the quinoline ring system. google.com
Hydrolysis and Decarboxylation: The resulting quinoline-3-carboxylate ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated by heating to afford 4-hydroxy-6,7-dimethoxyquinoline. google.com
This method provides a versatile entry to the 6,7-dimethoxyquinoline scaffold.
Exploration of Alternative Starting Materials for Quinoline Annulation
While 3,4-dimethoxyacetophenone and 3,4-dimethoxyaniline are the most common starting materials, research has explored other precursors for the quinoline annulation. For instance, derivatives of 3,4-dimethoxyphenylacetonitrile (B126087) or 3,4-dimethoxybenzaldehyde (B141060) could potentially be employed in modified Skraup or Doebner-von Miller reactions, although these are less frequently reported for this specific substitution pattern. The development of novel catalytic systems, such as gold-catalyzed annulation reactions, also presents new possibilities for constructing the quinoline core from different starting points. researchgate.net
Direct Chlorination Approaches at the 2-Position of 6,7-Dimethoxyquinoline Precursors
The final step in the synthesis of this compound involves the introduction of a chlorine atom at the 2-position of the quinoline ring. This is typically achieved through the chlorination of a suitable precursor, most commonly the corresponding 2-hydroxyquinoline (B72897) (quinolin-2-one) derivative.
Chlorination of 6,7-Dimethoxy-2-hydroxyquinoline (2-quinolinone) Derivatives
The conversion of 6,7-dimethoxy-2-hydroxyquinoline to its 2-chloro derivative is a standard transformation in heterocyclic chemistry. This reaction is generally accomplished using a variety of chlorinating agents.
Commonly used reagents include:
Phosphorus oxychloride (POCl₃): This is the most widely used reagent for this transformation. The reaction is typically carried out by heating the 2-hydroxyquinoline derivative in neat phosphorus oxychloride or in a high-boiling inert solvent. google.comtandfonline.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction. tandfonline.com
Thionyl chloride (SOCl₂): Thionyl chloride can also be employed for the chlorination, often in the presence of a catalytic amount of DMF. researchgate.net
Phosphorus pentachloride (PCl₅): This reagent is also effective but can be more aggressive than phosphorus oxychloride. tandfonline.com
The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields of the desired this compound.
Application of Various Chlorinating Reagents
The conversion of the hydroxyl or keto group at the 2-position of the quinoline ring to a chloro group is a critical step in the synthesis of this compound. This transformation is typically achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most prominently used.
Phosphorus oxychloride is widely employed, often serving as both the reagent and the solvent. The reaction generally involves heating the precursor, such as 4-hydroxy-6,7-dimethoxyquinoline or its tautomer 6,7-dimethoxyquinolin-4(1H)-one, under reflux with an excess of POCl₃. prepchem.comnih.gov Reaction times can range from 3 to 15 hours at temperatures between 60-120°C. google.comresearchgate.net In some procedures, a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) is added to facilitate the reaction. researchgate.net The use of POCl₃ is effective, and after the reaction, the excess reagent is typically removed by distillation under reduced pressure before the product is isolated by quenching with ice water and neutralization. nih.gov
Phosphorus pentachloride is another powerful chlorinating agent used for this conversion, often in conjunction with phosphorus oxychloride. google.com This combination can enhance the reactivity and drive the chlorination to completion, particularly for less reactive substrates. The reaction is typically carried out under heating, with reaction times and temperatures similar to those used with POCl₃ alone. google.com
Other chlorinating reagents such as thionyl chloride (SOCl₂) have also been reported for the chlorination of related quinoline systems, sometimes with the addition of a catalyst like DMF. google.comresearchgate.net The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.
Below is a table summarizing the application of different chlorinating agents in the synthesis of chloro-quinolines.
| Starting Material | Chlorinating Reagent(s) | Solvent | Conditions | Yield |
| 6,7-dimethoxy-2-hydroxyquinazoline | Phosphorus oxychloride | None (reagent as solvent) | Reflux, 8 hours | - |
| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride | None (reagent as solvent) | - | 70% nih.gov |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃, PCl₅, or SOCl₂ | Dioxane, Toluene (B28343), or Acetonitrile (B52724) | 60-120°C, 1-15 hours | - |
| 3H-6,7-dimethoxyquinazolin-4-one | Thionyl chloride, DMF (cat.) | None (reagent as solvent) | Reflux, 3 hours | - |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | Phosphorus oxychloride | None (reagent as solvent) | 80-120°C, 2-6 hours | - |
Convergent and Linear Synthesis Pathways for this compound
The construction of the this compound scaffold can be approached through either linear or convergent synthesis strategies.
The choice between a linear and convergent approach depends on factors such as the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions. fiveable.me For this compound, linear syntheses are well-established and often preferred for their simplicity.
Modern Synthetic Techniques in this compound Synthesis
Recent advancements in synthetic chemistry have introduced modern techniques that can improve the efficiency, sustainability, and yield of this compound synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, and yields can often be improved. nih.govnih.gov This technique has been successfully applied to various steps in the synthesis of quinoline derivatives, including cyclization and multicomponent reactions. nih.gov The benefits of microwave-assisted synthesis align with the principles of green chemistry by improving energy efficiency. nih.gov
A comparative study on the synthesis of tetrahydropyrimido[4,5-b]quinolin-ones demonstrated that microwave irradiation at 75W could achieve an 84% yield in just 5 minutes, whereas conventional heating required longer reaction times. nih.gov
| Method | Reaction Time | Yield |
| Conventional Heating | 25 minutes (at RT) to 10 minutes (reflux) | - |
| Microwave Irradiation (75W) | 5 minutes | 84% nih.gov |
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry principles can be applied. These include:
Waste Prevention: Designing syntheses to minimize byproducts. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, replacing hazardous solvents with greener alternatives or using solvent-free conditions. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. nih.gov
One example of a greener approach is the use of catalytic hydrogenation for reduction steps, which avoids the use of stoichiometric reducing agents like iron powder that generate significant waste. google.com Additionally, the recovery and reuse of solvents like toluene after chlorination steps can minimize organic waste. nih.gov
Modern catalytic methods offer efficient and selective ways to construct the quinoline ring system (annulation) and introduce functional groups. Transition metal catalysis, using metals like rhodium, ruthenium, and gold, has been employed for the synthesis of quinoline derivatives through C-H activation and cyclization reactions. mdpi.com These catalytic systems can operate under mild conditions and offer high regioselectivity.
For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides an efficient route to substituted quinolines. mdpi.com Similarly, ruthenium catalysts have been used for the annulation of enaminones with anthranils. mdpi.com While not always directly applied to this compound, these catalytic strategies represent the forefront of quinoline synthesis and could be adapted for its preparation, potentially offering more sustainable and efficient routes.
Optimization of Reaction Conditions and Yields through Design of Experiments (DOE) in this compound Synthesis
Design of Experiments (DoE) is a statistical approach used to systematically optimize reaction conditions by evaluating multiple variables simultaneously. nih.govnih.gov This method is more efficient than the traditional one-variable-at-a-time (OVAT) approach, as it can identify interactions between factors and provide a comprehensive understanding of the process. nih.gov
In the context of synthesizing this compound, DoE could be applied to optimize key steps like the chlorination or the cyclization reaction. A fractional two-level, three-factor DoE, for instance, could be used to evaluate the effects of variables such as reagent ratios, temperature, and reaction time on the yield and purity of the product. nih.gov By using DoE, researchers can more rapidly identify the optimal conditions to maximize yield and minimize impurities, leading to a more robust and efficient synthetic process. nih.gov
Mechanistic Investigations of 2 Chloro 6,7 Dimethoxyquinoline Reactivity
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of the Quinoline (B57606) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the quinoline core. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically proceeds through a two-step addition-elimination sequence, involving a resonance-stabilized intermediate known as a Meisenheimer complex. For quinolines, the electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions, making them susceptible to nucleophilic attack.
The presence of two methoxy (B1213986) groups on the benzenoid ring of the quinoline system has a significant electronic influence on its reactivity. Methoxy groups are powerful electron-donating groups (EDGs) through resonance. Typically, EDGs deactivate aromatic rings towards nucleophilic attack by increasing electron density. However, in the 2-Chloro-6,7-dimethoxyquinoline system, the scenario is more complex.
The primary activation for SNAr comes from the electron-deficient pyridine (B92270) ring, which polarizes the C2-Cl bond and can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. While the 6,7-dimethoxy groups enrich the benzene (B151609) portion of the molecule, their deactivating effect on the C2 position of the pyridine ring is attenuated by distance. The inherent electrophilicity of the C2 position, being alpha to the ring nitrogen, remains the dominant factor.
Studies on related chloroquinolines have provided insights into this reactivity. For instance, 2-chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions than its 4-chloro counterpart. nih.gov This highlights the intrinsic reactivity of the C2 position. While a detailed kinetic study on this compound itself is not widely reported, numerous synthetic applications demonstrate that SNAr reactions proceed efficiently at the C2 position. For example, the chlorine atom at position 2 of the closely related This compound-3-carbaldehyde (B187288) can be readily displaced by nucleophiles such as amines and alkoxy groups. wikipedia.org Similarly, syntheses of 4-anilino-6,7-dimethoxyquinolines from the corresponding 4-chloro isomer proceed smoothly, confirming the viability of SNAr on the dimethoxy-quinoline scaffold. nih.gov
The reaction of 4-chloro-6,7-dimethoxyquinoline (B44214) with various substituted anilines to produce potent c-Met inhibitors is a practical example of this transformation. nih.gov
| Reactant A (Chloroquinoline) | Reactant B (Nucleophile) | Solvent | Conditions | Product | Reference |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines | Isopropanol | Reflux, 5 h | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives | nih.gov |
| 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) | Aniline (B41778) derivatives | Isopropanol | Reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Ammonia (B1221849) | Aqueous Ammonia | 40-75 °C, 6-16 h | 2-chloro-4-amino-6,7-dimethoxyquinazoline | rug.nl |
This table presents SNAr reactions on related dimethoxy-substituted quinolines and quinazolines to illustrate typical reaction conditions.
In SNAr reactions, the nature of the leaving group is crucial. The leaving group must be electronegative enough to activate the carbon atom for nucleophilic attack, yet be able to depart as a stable species. The chloro substituent at the C2 position of the quinoline ring fulfills these requirements effectively.
The generally accepted reactivity order for leaving groups in SNAr is F > NO₂ > Cl ≈ Br > I. researchgate.net Although fluorine is more electronegative and often leads to faster reactions, chlorine is an excellent leaving group and is commonly employed due to the synthetic accessibility of chloro-heteroaromatic compounds. The chlorine atom's inductive electron-withdrawing effect enhances the electrophilicity of the C2 carbon. Upon formation of the tetrahedral Meisenheimer intermediate, the aromaticity of the ring is temporarily broken. The subsequent re-aromatization is achieved by the expulsion of the chloride ion (Cl⁻), which is a stable, weak base, making it a favorable leaving group. The utility of the 2-chloro group as a leaving group is not only demonstrated in SNAr reactions but also in the numerous transition-metal-catalyzed cross-coupling reactions discussed below.
Electrophilic Substitution Reactions on the Dimethoxy-Substituted Benzene Moiety
While the pyridine ring of quinoline is electron-deficient and generally resistant to electrophilic attack, the benzene ring can undergo electrophilic aromatic substitution (SEAr). rsc.org The reactivity of this ring is profoundly influenced by its substituents. In this compound, the benzene moiety is highly activated by the two electron-donating methoxy groups.
Methoxy groups are strong activating, ortho, para-directing groups. princeton.edu In this specific substitution pattern:
The 6-methoxy group directs incoming electrophiles to its ortho position (C5) and its para position (C8, relative to the 7-methoxy group).
The 7-methoxy group directs incoming electrophiles to its ortho positions (C8) and its para position (C5, relative to the 6-methoxy group).
Consequently, both methoxy groups cooperatively activate the C5 and C8 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur selectively at these sites. wikipedia.orgrsc.org For instance, nitration using a standard nitric acid/sulfuric acid mixture would be predicted to yield a mixture of 5-nitro- and 8-nitro-2-chloro-6,7-dimethoxyquinoline. The exact ratio of these products would depend on steric factors and the specific reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at the 2-Chloro Position
The chloro substituent at the C2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-position of the quinoline ring is highly favored for such reactions. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. rsc.orgmdpi.com It is widely used to form new C-C bonds. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst. mdpi.com For chloro-heteroarenes, robust catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and strong bases (e.g., K₃PO₄, Cs₂CO₃), are typically required.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base (like triethylamine). beilstein-journals.org This reaction is used to form substituted alkenes. The intramolecular version of the Heck reaction is particularly useful for constructing new ring systems. beilstein-journals.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine. researchgate.net It has become a premier method for synthesizing aryl amines. Studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination at the C2 position is feasible using specific ligand/catalyst combinations, demonstrating the differential reactivity of halogen substituents. wikipedia.org This method allows for the introduction of a wide range of primary and secondary amines at the C2 position of the quinoline core. researchgate.netwikipedia.org
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. nih.govnumberanalytics.com This method provides a direct route to introducing alkynyl functionalities at the C2 position.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Product Type | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂ / SPhos, XPhos, PCy₃ | K₃PO₄, K₂CO₃ | 2-Aryl/Vinyl-quinolines | rsc.orgmdpi.com |
| Heck | Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | 2-Alkenyl-quinolines | beilstein-journals.org |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP, Xantphos | Cs₂CO₃, NaOtBu | 2-Amino-quinolines | researchgate.netwikipedia.org |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 2-Alkynyl-quinolines | nih.govnumberanalytics.com |
This table summarizes common conditions for various cross-coupling reactions applicable to 2-chloro-heteroaromatic substrates.
Intramolecular Cyclization Pathways Involving this compound Derivatives
Derivatives of this compound are valuable precursors for the synthesis of more complex, fused polycyclic systems via intramolecular cyclization reactions. These reactions often involve first substituting the C2-chloro group with a side chain containing a reactive functional group, which then participates in the ring-closing step.
A prominent strategy is the intramolecular Heck reaction . beilstein-journals.org For instance, a vinyl or allyl group could be introduced at the C2 position via a Stille or Suzuki coupling. The resulting 2-alkenyl-6,7-dimethoxyquinoline could then undergo an intramolecular palladium-catalyzed cyclization if another reactive site, such as a suitably positioned aryl halide, is present on a substituent. A reported intramolecular Heck coupling of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one to yield a tetracyclic product provides a strong precedent for this type of transformation on the quinoline scaffold. nih.gov
Another powerful cyclization is the Pictet-Spengler reaction , which forms a tetrahydroisoquinoline ring from a β-arylethylamine and an aldehyde or ketone. wikipedia.orguacademic.info A derivative such as 3-amino-2-(2-aminoethyl)-6,7-dimethoxyquinoline (synthesized in multiple steps from the parent compound) could potentially undergo an intramolecular Pictet-Spengler type reaction. In this hypothetical pathway, the ethylamine (B1201723) side chain at C2 could cyclize onto the C3 position of the quinoline ring, leading to a fused polycyclic system. Such strategies have been employed in the synthesis of complex alkaloids and related structures. For example, the synthesis of tetracyclic tetrahydroisoquinoline cores has been achieved using Pomeranz–Fritsch double cyclization reactions. numberanalytics.com
Furthermore, the cyclization of 2-alkenyl-substituted quinazolinones to form pyrrolo- and pyrido-fused systems demonstrates the feasibility of building new rings onto related heterocyclic cores.
Rearrangement Reactions Relevant to this compound Scaffolds (e.g., Claisen-type rearrangements)
Rearrangement reactions provide elegant pathways for complex structural modifications. The Claisen rearrangement , a rug.nlrug.nl-sigmatropic rearrangement, is a classic example. While no direct Claisen rearrangement of a this compound derivative has been explicitly detailed in the literature, a plausible pathway can be proposed based on established reactivity.
The reaction sequence would begin with the synthesis of 2-allyloxy-6,7-dimethoxyquinoline . This could be achieved via a nucleophilic aromatic substitution (SNAr) reaction on this compound with sodium allyloxide (generated from allyl alcohol and a base like sodium hydride).
Once formed, this allyl ether could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. The rug.nlrug.nl-sigmatropic shift would involve the migration of the allyl group from the oxygen atom to a carbon atom of the quinoline ring. Given the electronics of the quinoline system, the most likely site for the migration would be the C3 position. The initial rearrangement would lead to a non-aromatic intermediate, which would then tautomerize to the more stable product, likely 3-allyl-6,7-dimethoxyquinolin-2(1H)-one . This transformation would efficiently convert the chloro-substituted quinoline into a functionalized quinolinone, a valuable scaffold in medicinal chemistry. Studies on the Claisen rearrangement of allyloxynaphthoquinones support the feasibility of such reactions on fused aromatic systems.
Oxidative and Reductive Transformations of the Quinoline Ring System and Substituents
The fused aromatic system of this compound, composed of a benzene and a pyridine ring, exhibits a rich redox chemistry. Both the heterocyclic and carbocyclic rings, as well as the substituents, can participate in oxidative and reductive processes, often influenced by the reaction conditions and catalytic systems employed.
Oxidative Transformations:
While direct oxidative studies on this compound are not extensively documented, the oxidation of related dimethoxy-substituted aromatic compounds and quinoline derivatives provides significant insights. The methoxy groups at the C6 and C7 positions, being electron-donating, activate the benzene ring towards electrophilic attack and potentially towards oxidative processes. Anodic oxidation of similarly structured tetrahydroisoquinoline derivatives has been shown to result in the formation of dihydroisoquinolinium and substituted isoquinolinium salts. rsc.org Furthermore, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established transformation, suggesting that the pyridine ring of the quinoline system can also be a site of oxidation under certain conditions. wum.edu.pk
In the context of quinoline chemistry, oxidation can also target the substituents. For instance, the methyl groups on a quinoline ring can be oxidized to carboxylic acids. While this compound lacks such alkyl substituents, this highlights the potential for substituent-based oxidative transformations. The presence of the electron-rich dimethoxybenzene ring fused to the pyridine ring suggests that oxidative dearomatization or coupling reactions could be feasible, although likely requiring specific reagents to control regioselectivity.
Reductive Transformations:
The reduction of the quinoline ring system is a more extensively studied area, with significant implications for the synthesis of biologically active tetrahydroquinolines. The pyridine ring of the quinoline nucleus is generally more susceptible to reduction than the benzene ring.
Catalytic hydrogenation and transfer hydrogenation are common methods for the reduction of quinolines. Various catalytic systems have been developed for this purpose, often exhibiting high chemoselectivity and regioselectivity. For instance, cobalt-amido cooperative catalysis has been effectively used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia borane (B79455) as the hydrogen source. researchgate.net Similarly, cobalt(II) tetrafluoroborate (B81430) in combination with specific phosphine ligands can selectively reduce quinolines in the presence of other functional groups, using formic acid as the hydrogen donor. rsc.org Manganese-catalyzed asymmetric transfer hydrogenation of quinolines has also been achieved in water, demonstrating the potential for green catalytic processes. rsc.org
The reduction of substituted quinolines often proceeds with high efficiency. Gold nanoparticles supported on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring in various functionalized quinolines under mild conditions. dp.tech This method is notable as quinolines can sometimes act as catalyst poisons in other noble metal-based systems.
A key reductive transformation for this compound would be the reductive dehalogenation of the chloro group at the C2 position. While not explicitly detailed for this specific molecule in the available literature, catalytic hydrogenation is a standard method for the removal of halogen substituents from aromatic rings. The choice of catalyst and reaction conditions would be crucial to achieve selective dehalogenation without affecting the quinoline ring or the methoxy groups. For example, palladium on carbon (Pd/C) is a common catalyst for such transformations. researchgate.net
The following table summarizes reductive transformations of related quinoline derivatives, providing a predictive framework for the reactivity of this compound.
| Substrate | Reagent and Conditions | Product | Reference |
| Various Quinolines | Co-amido catalyst, H₃N·BH₃, THF, 25°C | 1,2-Dihydroquinolines | researchgate.net |
| Various Quinolines | Co(BF₄)₂·6H₂O, L1, Formic acid | 1,2,3,4-Tetrahydroquinolines | rsc.org |
| Various Quinolines | Mn catalyst, NH₃·BH₃, Water | 1,2,3,4-Tetrahydroquinolines | rsc.org |
| Functionalized Quinolines | Au/TiO₂, H₂ | 1,2,3,4-Tetrahydroquinolines | dp.tech |
| 2-Chloro-6-nitrotoluene | Pd/C, H₂, 353 K, 1 MPa | 3-Chloro-2-methylaniline | researchgate.net |
Table 1: Examples of Reductive Transformations of Quinoline Derivatives.
Acid-Base Catalysis in Reactions of this compound
Acid and base catalysis plays a fundamental role in many reactions involving quinoline and its derivatives. The nitrogen atom in the quinoline ring imparts basic properties, allowing for protonation under acidic conditions, which can significantly alter the reactivity of the molecule. Conversely, the presence of acidic protons or the use of strong bases can facilitate various transformations.
Acid Catalysis:
In acidic media, the quinoline nitrogen is protonated to form a quinolinium salt. This increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. This principle is exploited in reactions such as the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C3 position of a quinoline ring. This reaction typically involves phosphorus oxychloride and dimethylformamide, which generate the electrophilic Vilsmeier reagent.
Acid catalysis is also integral to certain reductive processes. As mentioned earlier, formic acid can serve as a hydrogen source in the cobalt-catalyzed transfer hydrogenation of quinolines. rsc.org Furthermore, the hydrolysis of substituents on the quinoline ring can be catalyzed by acids. For instance, the acid-catalyzed hydrolysis of a related 2-chloro-4-amino-6,7-dimethylquinazoline is a step in its synthesis. google.com This suggests that the chloro group at the C2 position of this compound could potentially undergo acid-catalyzed hydrolysis to the corresponding quinolinone, although this would likely require harsh conditions.
Base Catalysis:
Base-catalyzed reactions of this compound are also of significant interest. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This reactivity is enhanced in the presence of a base, which can either act as the nucleophile itself or deprotonate a nucleophile to increase its reactivity. The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, for example, involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with aniline derivatives in the presence of a base like N,N-dimethylaniline.
The methoxy groups on the benzene ring are generally stable but could potentially be cleaved under harsh basic conditions to form the corresponding phenols. More commonly, bases are employed to facilitate reactions at other positions. For example, in the synthesis of this compound-3-carbaldehyde, a strong base like n-butyllithium is used to deprotonate the C3 position, creating a nucleophilic center that can then react with an electrophile like DMF.
The following table provides examples of acid and base-catalyzed reactions involving related quinoline and quinazoline (B50416) structures.
| Reaction Type | Substrate | Reagent and Conditions | Product | Catalyst Type | Reference |
| Transfer Hydrogenation | Various Quinolines | Co(BF₄)₂·6H₂O, L1, Formic acid | 1,2,3,4-Tetrahydroquinolines | Acid (Formic Acid) | rsc.org |
| Hydrolysis | Intermediate in quinazoline synthesis | Formic acid, Acetic acid, or HCl | 2-Chloro-4-amino-6,7-dimethylquinazoline salt | Acid | google.com |
| Nucleophilic Substitution | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives, Isopropanol, reflux | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Base (Aniline) | |
| Synthesis of Aldehyde | This compound | n-BuLi, THF, -78°C; then DMF | This compound-3-carbaldehyde | Base (n-BuLi) |
Table 2: Examples of Acid-Base Catalysis in Quinoline and Quinazoline Chemistry.
Derivatization and Functionalization Strategies for 2 Chloro 6,7 Dimethoxyquinoline
Amination Reactions at the 2-Position
The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime location for amination reactions. While direct amination studies on 2-chloro-6,7-dimethoxyquinoline itself are not extensively detailed in the cited literature, the principles of SNAr on the 2-chloroquinoline (B121035) scaffold are well-established.
The reactivity of 2-chloroquinoline towards nucleophiles is notably high. For instance, it shows a greater reactivity toward methoxide (B1231860) ions than its 4-chloro counterpart. researchgate.net The general mechanism for amination involves the attack of an amine nucleophile on the C-2 carbon, forming a tetrahedral intermediate, known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the chloride leaving group restores the aromatic system, yielding the 2-aminoquinoline (B145021) derivative. youtube.com Such reactions are common for halopyridines and related aza-heterocycles. researchgate.netyoutube.comnih.gov
These reactions are often facilitated by heating and can be performed with various amine nucleophiles. youtube.com For example, the reaction of 2-chloroquinolines with the sodium salt of 1,2,4-triazole (B32235) has been reported to yield the corresponding 2-(1H-1,2,4-triazol-1-yl)quinoline. researchgate.net This demonstrates the feasibility of using N-heterocycles as nucleophiles in this substitution reaction.
| Reactant | Nucleophile | Conditions | Product Type | Citation |
| 2-Chloroquinoline | 1,2,4-Triazole Sodium Salt | Heat | 2-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |
| Chloropyridines | Various Amines | Heat | 2-Aminopyridines | youtube.com |
This table represents generalized amination reactions on the 2-chloroquinoline scaffold as specific examples for this compound were not available in the cited literature.
Carboxylation and Esterification at the 3-Position (e.g., this compound-3-carboxylic acid derivatives)
Functionalization at the 3-position of the this compound core often begins with the introduction of a formyl group to produce This compound-3-carbaldehyde (B187288) . This key intermediate can be synthesized via methods such as the Vilsmeier-Haack reaction.
Once the aldehyde is in place, it can be readily oxidized to the corresponding carboxylic acid, This compound-3-carboxylic acid . A common method for this transformation is oxidation using alkaline potassium permanganate (B83412) (KMnO₄). The reaction involves heating the aldehyde in an aqueous solution with KMnO₄ and sodium hydroxide. ijirset.com Subsequent acidification precipitates the desired carboxylic acid. ijirset.com
The resulting carboxylic acid can then be converted to a variety of ester derivatives through standard esterification procedures. For example, refluxing the carboxylic acid in an alcohol like ethanol (B145695) with a catalytic amount of a strong acid, such as concentrated sulfuric acid, yields the corresponding ethyl ester. ijirset.com
| Starting Material | Reagents | Product | Citation |
| 2-Chloro-3-formylquinoline | 1. Alkaline KMnO₄, NaOH, H₂O, Heat | 2-Chloroquinoline-3-carboxylic acid | ijirset.com |
| 2. HCl (aq) | |||
| 2-Chloroquinoline-3-carboxylic acid | Ethanol, Conc. H₂SO₄, Reflux | Ethyl 2-chloroquinoline-3-carboxylate | ijirset.com |
Halogen Exchange and Reduction Reactions at the 2-Position
The chlorine atom at the 2-position can be replaced by other halogens or removed entirely through reduction.
Halogen Exchange: The Finkelstein reaction, a classic SN2 reaction, can be adapted for aromatic systems to exchange one halogen for another. wikipedia.orgbyjus.com While direct substitution on aryl chlorides is challenging, the use of metal catalysts facilitates this transformation. wikipedia.org For instance, the "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide, often in combination with diamine ligands, to convert aryl chlorides or bromides to aryl iodides. wikipedia.org Nickel(II) bromide with tributylphosphine (B147548) has also been shown to be an effective catalyst system for converting bromobenzene (B47551) to iodobenzene, a reaction that could be applied to 2-chloroquinolines. nih.gov Another approach for introducing fluorine is the Swarts reaction, which uses metallic fluorides to replace other halogens. simply.science
Reduction (Dechlorination): The C2-Cl bond can be reduced to a C-H bond, a process known as hydrodechlorination. Catalytic hydrogenation is a common method for this transformation. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. mdpi.comnih.gov The reaction typically involves treating the chloro-compound with a hydrogen source in the presence of the Pd/C catalyst. Formic acid can serve as a convenient hydrogen source in a process called transfer hydrogenation. mdpi.com This method has been successfully used for the dechlorination of various chlorinated organic pollutants. mdpi.com
| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type | Citation |
| Halogen Exchange (Iodination) | Aryl Chlorides/Bromides | NaI, CuI, Diamine Ligand | Aryl Iodides | wikipedia.org |
| Halogen Exchange (Iodination) | Bromobenzene | NaI, NiBr₂, Tributylphosphine | Iodobenzene | nih.gov |
| Reduction (Dechlorination) | Chlorinated Organics | HCOOH, Pd Catalyst | Dechlorinated Compound | mdpi.com |
| Reduction (Dechlorination) | 4-Chlorophenol | H₂, Pd/Alumina | Phenol | nih.gov |
Regioselective Functionalization of the Methoxy (B1213986) Groups
The two methoxy groups at the C-6 and C-7 positions can be cleaved to reveal the corresponding hydroxyl groups, which can then be used for further functionalization. This O-demethylation is a common strategy in natural product synthesis and medicinal chemistry.
The most widely used reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). chem-station.comresearchgate.net BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond by a bromide ion. chem-station.com The reaction is typically performed at low temperatures in a solvent like dichloromethane, followed by an aqueous workup to hydrolyze the resulting borane (B79455) intermediate and yield the phenol. chem-station.com
Another common reagent for demethylation is 47% hydrobromic acid (HBr). chem-station.comresearchgate.net The mechanism involves protonation of the ether oxygen by the strong acid, followed by nucleophilic attack of the bromide ion on the methyl group. This method usually requires heating to high temperatures (e.g., ~130 °C). chem-station.comreddit.com
The regioselectivity of demethylation between the C-6 and C-7 positions would depend on the specific reaction conditions and the electronic environment of each methoxy group. The presence of other substituents on the quinoline ring could influence which methoxy group is more readily cleaved.
| Reagent | General Conditions | Key Features | Citation |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | High reactivity, mild conditions, widely used for aryl methyl ethers. | chem-station.comresearchgate.net |
| Hydrobromic Acid (HBr, 47%) | Heat (~130 °C), with or without acetic acid as co-solvent | Strong Brønsted acid, requires harsh conditions (high temperature). | chem-station.comresearchgate.netreddit.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane, Heat | Strong Lewis acid, reactivity lower than BBr₃. | chem-station.com |
Synthesis of Advanced Heterocyclic Systems from this compound as a Building Block
The reactive sites on this compound make it an excellent starting material for constructing more complex, multi-ring heterocyclic systems.
The synthesis of complex polycyclic frameworks like dibenzonaphthyridines can be achieved using chloroquinolines as key precursors. For example, the synthesis of a dibenzo[b,g]naphtho[1,2,3-de] researchgate.netwikipedia.orgnaphthyridine derivative has been reported from the reaction of 2-chloro-4-methylquinoline (B123181) with 2-amino-5-chlorobenzophenone. researchgate.net The core structure of benzo[c] nih.govnih.govnaphthyridine has also been synthesized, with key steps involving the construction of a substituted pyridine (B92270) ring followed by cyclization to form the fused system. nih.gov These strategies highlight the utility of chloroquinoline derivatives in building elaborate heterocyclic scaffolds through sequential condensation and cyclization reactions.
The functional groups on derivatized this compound, particularly the 3-carbaldehyde derivative, are ideal for building fused heterocyclic rings.
Pyrazolo[3,4-b]quinolines: The reaction of This compound-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) is a common route to synthesize pyrazolo[3,4-b]quinolines. ijirset.comnih.gov The initial step is the condensation of the hydrazine with the aldehyde to form a hydrazone. Subsequent intramolecular cyclization, often achieved by heating, results in the formation of the fused pyrazole (B372694) ring. nih.gov
Furo[2,3-b]quinolines: Fused furan (B31954) rings can also be constructed from the 3-carbaldehyde intermediate. For instance, a Cannizzaro reaction on 2-chloro-3-formylquinolines can yield 2-methoxyquinoline-3-carboxylic acids and the corresponding alcohols. researchgate.net The resulting 2-methoxy-3-formylquinolines can then be condensed with acetone (B3395972) and undergo bromocyclization and dehydrobromination to yield 2-acetylfuro[2,3-b]quinolines. researchgate.net Other strategies involve the synthesis of furo[3,2-b]quinolines through [4+2] cycloaddition reactions of aza-o-quinone methides, which can be generated in situ from quinoline derivatives. nih.gov
| Target Fused System | Precursor | Key Reagents/Reaction | Citation |
| Pyrazolo[3,4-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate or Phenylhydrazine (B124118), Heat | ijirset.comnih.gov |
| Furo[2,3-b]quinoline | 2-Chloro-3-formylquinoline | 1. Cannizzaro reaction (forms 2-methoxy derivative) 2. Acetone, H₂SO₄ 3. Bromocyclization | researchgate.net |
| Dibenzo[b,g] researchgate.netwikipedia.orgnaphthyridine | 2-Chloro-4-methylquinoline | 2-Amino-5-chlorobenzophenone | researchgate.net |
Design and Synthesis of Ligands Utilizing this compound
The primary strategy for the derivatization of this compound involves the introduction of a reactive handle at the 3-position, followed by further chemical modifications. This approach leverages the existing chloro- and methoxy-substituents to influence the electronic properties of the quinoline ring system, facilitating the creation of complex molecular architectures.
A key transformation is the formylation of this compound to produce This compound-3-carbaldehyde . This intermediate is a cornerstone in the synthesis of more elaborate ligands. nih.govwikipedia.org The aldehyde group provides a reactive site for a multitude of subsequent chemical reactions.
Two principal methods are employed for the synthesis of this crucial carbaldehyde intermediate:
Vilsmeier-Haack Reaction: This one-pot reaction involves treating this compound with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction typically requires heating and can achieve yields in the range of 27-35%. nih.govwikipedia.org
Directed Ortho-Metalation (DoM) followed by Formylation: A more modern and higher-yielding approach involves the deprotonation at the 3-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with DMF. This method can produce the aldehyde in significantly higher yields, reported to be between 85-92% for analogous systems. nih.govwikipedia.org
Once synthesized, the this compound-3-carbaldehyde becomes a versatile platform for building a library of potential therapeutic agents. The design of these ligands is often guided by the desire to mimic known pharmacophores or to introduce functionalities that can interact with specific biological targets.
Table 1: Synthesis of this compound-3-carbaldehyde
| Method | Reagents | Conditions | Yield |
| Vilsmeier-Haack | POCl₃, DMF | 0°C → 90°C, 16-24 hours | 27–35% |
| DoM-Formylation | n-BuLi, THF, DMF | -78°C → RT, 1-2 hours | 85–92% |
Data sourced from studies on analogous 2-chloroquinolines. nih.govwikipedia.org
Derivatization of the Aldehyde Group
The aldehyde functional group of this compound-3-carbaldehyde is readily converted into other functionalities, leading to diverse classes of ligands.
Synthesis of Pyrazolo[3,4-b]quinolines: One important derivatization pathway is the reaction with hydrazine derivatives to form fused heterocyclic systems. For instance, condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine yields a Schiff base, which upon intramolecular cyclization, produces a 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivative. researchgate.net This strategy is applied in the design of compounds intended as inhibitors of specific cellular signaling pathways, with pyrazolo[3,4-b]quinolines being investigated as potential inhibitors of oncogenic Ras. researchgate.netlibretexts.org
Synthesis of Hydrazones: A straightforward condensation reaction of the aldehyde with hydrazine hydrate leads to the formation of the corresponding hydrazone, specifically (E)-2-chloro-3-(hydrazonomethyl)quinoline. google.com Hydrazones are a well-established class of compounds in medicinal chemistry with a broad spectrum of reported biological activities, including anticancer properties. google.com
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to form 2-chloroquinoline-3-carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium. researchgate.net This carboxylic acid derivative can then serve as a handle for amide bond formation, allowing for the attachment of various amine-containing fragments to build more complex ligands.
Hydrolysis to a Quinolinone: Under acidic conditions, such as heating in 70% acetic acid, the chloro group at the 2-position can be hydrolyzed to a carbonyl group, transforming the quinoline into a quinolinone. This reaction yields 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde . wikipedia.org This introduces another point of diversity for ligand design, as the quinolinone scaffold is also prevalent in biologically active molecules.
Table 2: Ligand Synthesis from this compound-3-carbaldehyde
| Ligand Class | Key Reagent(s) | Resulting Core Structure | Potential Application |
| Pyrazolo[3,4-b]quinolines | Hydrazine derivatives (e.g., phenylhydrazine) | Pyrazolo[3,4-b]quinoline | Enzyme Inhibition |
| Hydrazones | Hydrazine hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | Anticancer |
| Carboxylic Acids | KMnO₄ | 2-Chloroquinoline-3-carboxylic acid | Synthetic Intermediate |
| Quinolinones | Acetic acid, heat | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline | Bioactive Scaffolds |
Information derived from analogous reaction systems. wikipedia.orgresearchgate.netresearchgate.netgoogle.com
The strategic derivatization of this compound, primarily through its 3-carbaldehyde intermediate, provides a robust platform for medicinal chemists to design and synthesize novel ligands. The versatility of the aldehyde group allows for the creation of a wide array of compounds, from fused heterocyclic systems to various substituted quinolines, which are then evaluated for their potential as therapeutic agents.
Computational Chemistry and Theoretical Studies of 2 Chloro 6,7 Dimethoxyquinoline
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. For the related compound, 4-chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to optimize the molecular geometry and analyze its vibrational frequencies.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity, with a smaller gap indicating higher reactivity. For CDQ, time-dependent DFT (TD-DFT) has been used to study these orbitals to determine the energy gap and other global reactive parameters.
Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks. This is valuable for predicting how the molecule will interact with other molecules. Natural Bond Orbital (NBO) analysis is another computational tool used to study charge delocalization and the stability of the molecule.
Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis)
Computational modeling plays a vital role in elucidating reaction mechanisms. While specific transition state analyses for reactions involving 2-chloro-6,7-dimethoxyquinoline are not detailed in the provided results, the synthesis of its derivatives often involves reactions like the Vilsmeier-Haack reaction. Computational studies can model such reactions to understand the energy barriers and intermediate structures, thereby optimizing reaction conditions. For instance, in the synthesis of This compound-3-carbaldehyde (B187288), the Vilsmeier-Haack reaction is a key step where computational modeling could provide insights into the formylation mechanism.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)
Computational methods are increasingly used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra through computational methods is a powerful tool for structure elucidation and verification. researchgate.netbohrium.comfrontiersin.orgnih.govmdpi.com For instance, in the case of this compound-3-carbaldehyde, ¹H NMR is expected to show a characteristic aldehyde proton signal around 10.2 ppm and methoxy (B1213986) group signals between 3.9 and 4.1 ppm. DFT calculations can be used to predict these chemical shifts with good accuracy. researchgate.netmdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. For this compound-3-carbaldehyde, a strong C=O stretching frequency around 1680 cm⁻¹ is indicative of the aldehyde group. DFT calculations can compute vibrational frequencies that, when scaled, correlate well with experimental IR spectra.
Mass Spectrometry: The prediction of mass spectra through computational methods is an emerging field that aids in the identification of unknown compounds. nih.govscholaris.caresearchgate.netnih.govwur.nl For this compound-3-carbaldehyde, the predicted collision cross-section (CCS) values for different adducts can be calculated, which is a valuable parameter in ion mobility-mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 149.5 Ų. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound-3-carbaldehyde Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 252.04221 | 149.5 |
| [M+Na]⁺ | 274.02415 | 161.7 |
| [M-H]⁻ | 250.02765 | 153.6 |
| [M+NH₄]⁺ | 269.06875 | 168.1 |
| [M+K]⁺ | 289.99809 | 157.5 |
| [M+H-H₂O]⁺ | 234.03219 | 143.4 |
| [M+HCOO]⁻ | 296.03313 | 167.9 |
| [M+CH₃COO]⁻ | 310.04878 | 194.1 |
| Data sourced from PubChem. uni.lu |
Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein.
Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For example, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated as c-Met kinase inhibitors. nih.gov Molecular docking studies were performed to understand the binding mode of these compounds within the ATP binding site of c-Met kinase (PDB: 3CD8). nih.gov Similarly, quinoline derivatives have been studied as potential HIV non-nucleoside reverse transcriptase inhibitors, with molecular docking used to predict their binding affinity. nih.gov
In a study of quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors, molecular docking and MD simulations were used to evaluate the binding affinities and stability of the ligand-protein complexes. frontiersin.org These computational studies provide valuable insights into the structure-activity relationship and can guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
While a specific QSAR or QSPR study focused solely on this compound was not found, the principles of these methods are highly relevant to the development of its derivatives. By analyzing a series of related compounds, such as the 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives synthesized for their anti-inflammatory potential, a QSAR model could be developed. researchgate.net Such a model would correlate structural descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity, enabling the prediction of activity for new, unsynthesized derivatives and guiding further optimization.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 6,7 Dimethoxyquinoline and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This technique is particularly crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
| Ion Species | Calculated Exact Mass (m/z) |
| [M]⁺ | 223.0400 |
| [M+H]⁺ | 224.0473 |
| [M+Na]⁺ | 246.0292 |
This table presents the theoretically calculated exact mass values for different adducts of 2-Chloro-6,7-dimethoxyquinoline.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed covalent framework of an organic molecule in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides invaluable information about the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the quinoline (B57606) ring. For the closely related isomer, 4-chloro-6,7-dimethoxyquinoline (B44214), the reported ¹H NMR data in DMSO-d₆ shows signals at δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), and 4.03 (s, 3H). nih.govresearchgate.net For this compound, one would expect to see characteristic signals for the two isolated aromatic protons and two coupled protons on the quinoline core, in addition to two singlets for the non-equivalent methoxy groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be anticipated. The chemical shifts would differentiate between the sp²-hybridized aromatic and olefinic carbons and the sp³-hybridized carbons of the methoxy groups. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift, as would the carbons bearing the methoxy groups. While specific ¹³C NMR data for the target compound is not available in the search results, data for related quinolines suggests that the aromatic carbons would resonate in the range of approximately 100-160 ppm, and the methoxy carbons would appear around 55-60 ppm. hmdb.ca
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to identify the spin systems in the aromatic part of the molecule.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals for all protonated carbons.
| Expected ¹H NMR Data for this compound | |
| Proton | Expected Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 |
| Methoxy (OCH₃) | 3.8 - 4.1 |
| Expected ¹³C NMR Data for this compound | |
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic/Olefinic C | 100 - 160 |
| Methoxy (OCH₃) | 55 - 60 |
This table provides estimated chemical shift ranges for the protons and carbons in this compound based on data from similar compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that is a fingerprint of the molecule and reveals the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the various functional groups present:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methoxy groups would be observed in the 2850-3000 cm⁻¹ region. researchgate.net
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen double bond of the quinoline ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region.
C-O stretching: The asymmetric and symmetric stretching vibrations of the C-O bonds of the dimethoxy groups would be expected to produce strong bands in the 1000-1300 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
While specific IR and Raman spectra for this compound were not found, the table below summarizes the expected characteristic vibrational frequencies based on data from analogous structures. researchgate.netorientjchem.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch (OCH₃) | 2850 - 3000 | IR, Raman |
| C=C / C=N ring stretch | 1400 - 1650 | IR, Raman |
| C-O stretch | 1000 - 1300 | IR |
| C-Cl stretch | 600 - 800 | IR, Raman |
This table outlines the expected vibrational frequencies for the key functional groups in this compound.
Single Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformation Studies
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Although a crystal structure for this compound itself is not available in the provided search results, the crystal structure of the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, has been reported. nih.govresearchgate.net The analysis of this structure provides valuable insights into the likely solid-state conformation of the target molecule. The study of 4-chloro-6,7-dimethoxyquinoline revealed that the quinoline ring system is nearly planar. nih.govresearchgate.net The methoxy groups also lie close to the plane of the aromatic ring. nih.govresearchgate.net It is reasonable to expect that this compound would adopt a similarly planar conformation to maximize aromatic stabilization. The crystal packing would be influenced by intermolecular interactions, such as π-π stacking between the quinoline ring systems of adjacent molecules.
| Crystallographic Data for 4-chloro-6,7-dimethoxyquinoline | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) ** | 105.786 (2) |
| V (ų) ** | 1026.4 (3) |
| Z | 4 |
This table presents the crystallographic data for the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, as a reference. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LCMS, Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound, a combination of column chromatography and High-Performance Liquid Chromatography (HPLC) would be standard practice.
Column Chromatography: This technique is widely used for the purification of organic compounds on a preparative scale. For the purification of quinoline derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate, are used as the eluent. nih.govresearchgate.netorgsyn.org The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess the purity of a compound. A reversed-phase C18 column is commonly employed for the analysis of quinoline derivatives. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.netsielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. LC-MS is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities present in the sample. For this compound, an LC-MS method would provide both the retention time and the mass-to-charge ratio of the compound, offering a high degree of confidence in its identification.
| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |
| HPLC | C18 | Acetonitrile/Water | Purity Assessment |
| LC-MS | C18 | Acetonitrile/Water with Formic Acid | Purity Assessment and Identification |
This table summarizes the common chromatographic techniques used for the purification and analysis of quinoline derivatives. nih.govresearchgate.netorgsyn.orgsielc.com
Applications of 2 Chloro 6,7 Dimethoxyquinoline As a Chemical Intermediate in Advanced Research
Role in the Synthesis of Kinase Inhibitors and Related Molecular Probes
2-Chloro-6,7-dimethoxyquinoline is a key precursor in the development of kinase inhibitors, a critical class of drugs primarily used in oncology. Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The general strategy for synthesizing kinase inhibitors often involves connecting different molecular fragments to a core scaffold, and this compound is an ideal starting point for such endeavors.
The reactive 2-chloro group can be readily displaced by nitrogen nucleophiles, such as anilines or other amine-containing moieties, to forge new carbon-nitrogen bonds. nih.gov This reaction is fundamental to creating a library of candidate molecules. Research has shown that its derivative, This compound-3-carbaldehyde (B187288), serves as a key intermediate in the synthesis of anticancer agents designed to function as specific enzyme inhibitors.
While many specific examples exist for the closely related isomer, 4-chloro-6,7-dimethoxyquinoline (B44214), in the synthesis of potent c-Met kinase inhibitors, the underlying principle highlights the value of the 6,7-dimethoxyquinoline (B1600373) scaffold in designing such molecules. nih.gov The 2-chloro isomer provides an alternative and complementary route to novel chemical entities targeting various kinases.
Development of Fluorescent Dyes and Sensors
The quinoline (B57606) ring system is inherently fluorescent, a property that can be tuned and enhanced by chemical modification. The derivative, this compound-3-carbaldehyde, is explicitly used in the development of fluorescent dyes for applications in biological imaging and material science.
The aldehyde functional group on this derivative is particularly useful as it provides a reactive handle for chemists to build larger, conjugated systems through condensation reactions. nih.gov By reacting the aldehyde with various amines or active methylene (B1212753) compounds, new molecules with extended pi-systems can be created. These larger conjugated systems often exhibit enhanced and varied fluorescent properties, including shifts in emission and excitation wavelengths. This allows for the rational design of dyes with specific spectral characteristics for multicolor imaging or for use as environmentally sensitive probes whose fluorescence changes upon binding to a target analyte, thereby functioning as a sensor.
Contributions to Agrochemical and Material Science Research
In material science, the primary contribution of this compound is through its role as a precursor to fluorescent dyes. These organic fluorophores are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs) and chemical sensors. The ability to synthesize custom dyes from this intermediate allows for the fine-tuning of material properties.
While the broader quinoline scaffold is found in various agrochemical compounds, the specific and direct application of this compound as an intermediate in major agrochemicals is not widely documented in available research. However, its isomeric counterpart, 4-Chloro-6,7-dimethoxyquinoline, is noted for its utility in the agrochemical field, suggesting a potential, if less explored, role for the 2-chloro derivative in this area of research. chemimpex.com
Utilization in the Synthesis of Complex Medicinal Chemistry Scaffolds
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various modifications are made to develop new drugs. This compound is a quintessential example of a versatile scaffold, serving as the foundation for a wide array of more complex therapeutic candidates. mdpi.comniper.gov.in
Its utility has been demonstrated in the synthesis of compounds explored for various diseases:
Anticancer Agents: As mentioned, it is a building block for kinase inhibitors and other enzyme inhibitors that target cancer cell proliferation.
Antimalarial Compounds: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Research has explored derivatives of this compound for their potential as new agents to combat malaria by disrupting the parasite's life cycle.
Enzyme Inhibitors: Beyond kinases, the 6,7-dimethoxyquinoline core has been used to develop inhibitors for other enzyme classes. For instance, derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been synthesized and identified as inhibitors of the histone methyltransferase G9a, a target for cancer therapy. nih.gov
Antiviral Agents: The 2-chloroquinoline (B121035) framework has been used to design dual inhibitors of viral proteases, such as those found in SARS-CoV-2, demonstrating the scaffold's adaptability to new therapeutic challenges. nih.gov
The strategic combination of the reactive chloro group, the binding-enhancing dimethoxy substituents, and the biologically favorable quinoline ring makes this compound a valuable and powerful intermediate in the medicinal chemist's toolbox for the discovery of next-generation therapeutics.
Data Tables
Table 1: Applications of this compound in Research
| Application Area | Specific Role / Resulting Compound Class | Key Reference(s) |
|---|---|---|
| Medicinal Chemistry | Intermediate for Kinase Inhibitors | nih.gov |
| Precursor to Antimalarial Agents | ||
| Scaffold for G9a Enzyme Inhibitors | nih.gov | |
| Foundation for Antiviral Protease Inhibitors | nih.gov | |
| Material Science | Precursor for Fluorescent Dyes & Sensors |
| Organic Synthesis | Versatile Building Block for Heterocycles | nih.gov |
Table 2: Functional Groups of this compound and Their Synthetic Role
| Functional Group | Position | Role in Synthesis |
|---|---|---|
| Chloro | 2 | Acts as a good leaving group for nucleophilic aromatic substitution reactions, allowing attachment of amines, thiols, etc. |
| Methoxy (B1213986) | 6, 7 | Influences solubility, metabolic stability, and provides hydrogen bond accepting sites for binding to biological targets. |
| Quinoline Core | - | Provides a rigid, planar, and fluorescent scaffold that is a "privileged structure" in drug design. |
Q & A
Q. What is the optimized synthetic route for preparing 2-chloro-6,7-dimethoxyquinoline?
Methodological Answer: The synthesis involves refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) for 6 hours under reduced pressure. After quenching with ice and adjusting the pH to 8 with NaOH, the crude product is purified via column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) solvent system, yielding 70% of the title compound. Purity validation is performed via reversed-phase C18 HPLC (>99%) .
Q. How is the molecular structure of this compound confirmed after synthesis?
Methodological Answer: Structural confirmation relies on a combination of techniques:
- X-ray crystallography reveals planarity (r.m.s. deviation = 0.002 Å) and intramolecular C8–H8⋯Cl1 interactions forming S(5) ring motifs .
- 1H NMR (DMSO-d₆) shows characteristic peaks: δ 8.57 (d, J = 5.1 Hz), 7.40–7.32 (aromatic protons), and 4.04–4.03 (methoxy groups) .
- Mass spectrometry (ESI) confirms the molecular ion peak at m/z = 224 (M+1) .
Q. What purification methods are recommended for isolating this compound derivatives?
Methodological Answer: Column chromatography over silica gel (60–120 mesh) with nonpolar solvent mixtures (e.g., hexane:ethyl acetate) is effective for isolating derivatives. Slow evaporation of methanol solutions yields single crystals suitable for crystallography .
Advanced Research Questions
Q. How do intramolecular interactions influence the conformational stability of this compound?
Methodological Answer: Crystallographic studies highlight intramolecular C–H⋯Cl interactions (2.83 Å) that stabilize the planar quinoline ring system. These interactions generate S(5) motifs, reducing torsional strain. Deviations of methoxy carbons (0.02–0.08 Å) from the quinoline plane suggest minimal steric hindrance .
Q. What strategies enable functionalization at the chlorine position for structure-activity relationship (SAR) studies?
Methodological Answer: The chlorine atom undergoes nucleophilic substitution under basic conditions. For example, reaction with 3-hydroxy-2(1H)-pyridinone in DMSO or methanol, catalyzed by K₂CO₃, replaces Cl with ether-linked substituents. Reaction monitoring via TLC and optimization of solvent/base ratios (e.g., 4:1 DMSO/K₂CO₃) enhance yields .
Q. How can researchers resolve contradictions in crystallographic data for quinoline derivatives?
Methodological Answer: Discrepancies in dihedral angles (e.g., 29.14° vs. 24.64° between quinoline and phenyl rings in derivatives) arise from packing effects or solvent interactions. Validate via:
Q. What methods are used to assess the biological activity of this compound derivatives?
Methodological Answer:
- In vitro receptor binding assays : Evaluate α-adrenoceptor affinity using radioligand competition assays (e.g., [³H]-prazosin displacement) .
- In vivo antihypertensive models : Measure blood pressure reduction in hypertensive rats after oral administration of derivatives .
- Enzyme inhibition studies : Screen for epigenetic targets (e.g., G9a histone methyltransferase inhibition) using fluorescence polarization assays .
Q. How do electronic effects of substituents impact quinoline reactivity in cross-coupling reactions?
Methodological Answer: Electron-donating methoxy groups activate the quinoline ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling, Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) selectively functionalize the 4-position due to reduced steric hindrance. DFT calculations can predict regioselectivity based on frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
